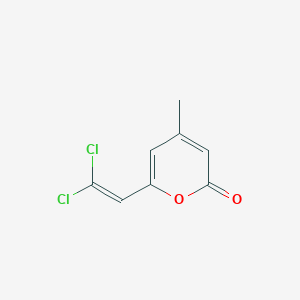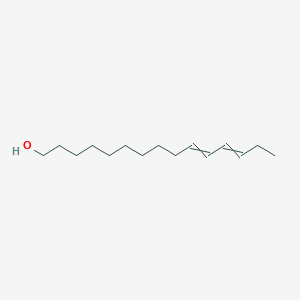
Pentadeca-10,12-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadeca-10,12-dien-1-ol is an organic compound with the molecular formula C15H28O It is a long-chain alcohol with two double bonds located at the 10th and 12th positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadeca-10,12-dien-1-ol can be synthesized through several methods. One common approach involves the acyloin condensation of diethyl dodecanedioate, followed by acetylation with acetic anhydride in pyridine, reaction with semicarbazide, and oxidation with selenium dioxide to form the desired compound . Another method involves the use of copper(I) iodide and paraformaldehyde in tetrahydrofuran, followed by the addition of propargyl alcohol and subsequent reaction under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentadeca-10,12-dien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form saturated alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the carbon chain.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated alcohols.
Aplicaciones Científicas De Investigación
Pentadeca-10,12-dien-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pentadeca-10,12-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Hexadeca-10,12-dien-1-ol: A similar compound with a longer carbon chain.
Pentadeca-5,10-diyn-1-ol: A compound with triple bonds instead of double bonds.
(6Z,9Z)-6,9-Pentadecadien-1-ol: A compound with double bonds at different positions on the carbon chain.
Uniqueness
Pentadeca-10,12-dien-1-ol is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in
Propiedades
Número CAS |
63024-96-4 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
pentadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-6,16H,2,7-15H2,1H3 |
Clave InChI |
DLKZADOXJGINMI-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


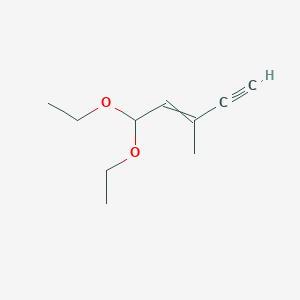
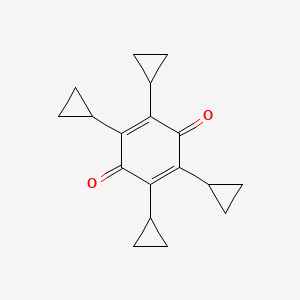

![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
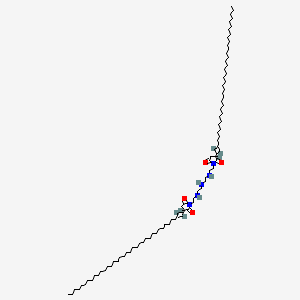
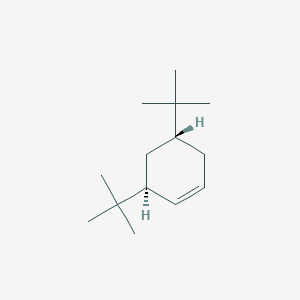
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
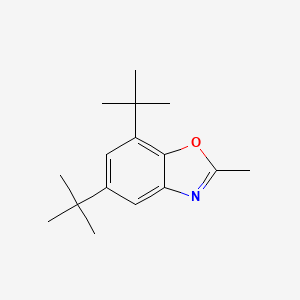
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
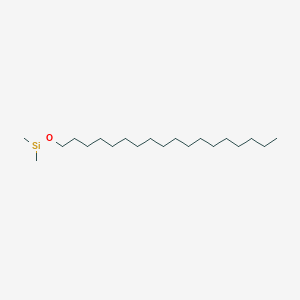
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)

